4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic core structure. Its molecular architecture includes a pyridin-4-ylmethyl group at position 1 and a 2-chloro-6-fluorobenzylthio moiety at position 2. The chloro and fluoro substituents on the benzyl ring enhance electrophilicity and metabolic stability, while the pyridinylmethyl group may improve solubility and target-binding interactions. Such structural features are common in kinase inhibitors and cytotoxic agents, though specific pharmacological data for this compound remain under investigation .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-16-4-2-5-17(22)15(16)12-27-19-14-3-1-6-18(14)25(20(26)24-19)11-13-7-9-23-10-8-13/h2,4-5,7-10H,1,3,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDAYNAKAZWJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899958-09-9) belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antiviral properties, particularly against HIV, and its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 401.9 g/mol . The structure features a cyclopentapyrimidine core substituted with a chloro-fluorobenzyl thioether and a pyridinyl group, which may enhance its biological activity through specific interactions with target biomolecules.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent , particularly against HIV. The substitution of the 2-chloro and 6-fluoro groups has been shown to significantly affect the compound's potency. For instance, related compounds have demonstrated picomolar activity against wild-type HIV-1 and significant efficacy against clinically relevant HIV-1 mutants .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | <0.001 | HIV Reverse Transcriptase |
| Related Compounds | 0.01 - 0.1 | Various HIV Mutants |
The compound's mechanism involves inhibition of the HIV reverse transcriptase enzyme, crucial for viral replication, thus preventing the virus from multiplying within host cells .
Other Biological Activities
Beyond its antiviral properties, this compound may exhibit various other biological activities:
- Antioxidant Activity : Some derivatives in similar chemical classes have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Properties : Compounds within the same structural family have been reported to possess anti-inflammatory effects, potentially useful in treating conditions like arthritis or cardiovascular diseases .
Case Studies and Research Findings
- HIV Inhibition Study : A comparative analysis of several derivatives demonstrated that those with the 2-chloro and 6-fluoro substitutions exhibited enhanced antiviral activity in HIV-infected cells. The study reported that these compounds could reduce viral load significantly at low concentrations .
- Mechanistic Insights : Molecular docking studies indicated that the thioether group plays a critical role in binding affinity towards the reverse transcriptase enzyme, suggesting that modifications to this group could further optimize antiviral efficacy .
- Toxicity Assessments : In vitro cytotoxicity tests on human cell lines revealed that the compound exhibited low toxicity, indicating a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit potent antiviral properties, particularly against HIV. Studies have shown that derivatives with the 2-chloro-6-fluoro substitution can achieve picomolar activity against wild-type HIV-1 and demonstrate efficacy against clinically relevant mutants .
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) significantly influences the biological activity of the compound. Variations in substitution patterns lead to differences in potency and selectivity against various strains of viruses, making it a subject of interest for further SAR studies .
Potential Therapeutic Targets
Research has identified that compounds like this one could be developed into therapeutics targeting specific receptors involved in viral pathogenesis, such as nicotinic acetylcholine receptors. This opens avenues for treating not only viral infections but also neurodegenerative diseases where these receptors play a role .
- HIV Inhibition : A study comparing various substituted pyrimidinones demonstrated that those containing the 2-chloro-6-fluorobenzyl group showed significant inhibition of HIV replication in vitro, highlighting their potential as antiviral agents .
- SAR Analysis : An extensive SAR analysis revealed that modifications to the thioether and pyrimidine components could enhance antiviral efficacy while reducing cytotoxicity, providing a pathway for optimizing drug candidates based on this scaffold .
Chemical Reactions Analysis
Oxidation of the Thioether Group
The benzylthioether moiety (-S-CH2-C6H3ClF) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfoxide formation | H2O2 (30%), CH3COOH, 50°C, 2–4 h | 4-((2-Chloro-6-fluorobenzyl)sulfinyl)-1-(pyridin-4-ylmethyl)-... | Controlled stoichiometry prevents over-oxidation to sulfone. |
| Sulfone formation | mCPBA (1.2 eq), DCM, 0°C → RT, 12 h | 4-((2-Chloro-6-fluorobenzyl)sulfonyl)-1-(pyridin-4-ylmethyl)-... | Requires excess oxidant; confirmed by MS and ¹H NMR. |
Mechanistic Insight :
The sulfur atom in the thioether is nucleophilic, reacting with electrophilic oxygen sources. Oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before further oxidation to sulfone.
Nucleophilic Aromatic Substitution (NAS) on the Benzyl Group
The 2-chloro-6-fluorobenzyl group facilitates NAS at the chlorine position due to electron-withdrawing effects from fluorine and sulfur.
Key Factors :
-
Fluorine’s ortho-directing effect enhances reactivity at the chlorine position.
-
Steric hindrance from the pyridin-4-ylmethyl group may limit substitution rates.
Pyrimidinone Ring Functionalization
The pyrimidin-2(5H)-one core participates in hydrolysis and reduction reactions.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6 h | Cyclopenta[d]pyrimidine ring-opened carboxylic acid derivative | Irreversible under strong acidic conditions. |
| Reduction (C=O → CH2) | BH3·THF, 0°C → RT, 4 h | 4-((2-Chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-... | Selective reduction preserves thioether and pyridine groups. |
Structural Impact :
Ring-opening reactions alter the compound’s planarity, potentially affecting biological target interactions.
Pyridine Ring Modifications
The pyridin-4-ylmethyl group undergoes electrophilic substitution under stringent conditions.
Challenges :
Pyridine’s electron-withdrawing nature necessitates harsh conditions for electrophilic reactions .
Alkylation at Sulfur
The sulfur atom acts as a nucleophile in alkylation reactions.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Methylation | CH3I, NaH, THF, 0°C → RT, 6 h | 4-((2-Chloro-6-fluorobenzyl)(methylthio))-1-(pyridin-4-ylmethyl)-... | Competing O-alkylation is negligible due to sulfur’s higher nucleophilicity. |
Photochemical Reactions
The compound’s aromatic systems undergo UV-induced reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs reported in recent literature:
Key Observations:
Compound 18 retains the cyclopenta[d]pyrimidine core but replaces the thioether linkage with a vinyl group, which correlates with its cytotoxic activity in vitro .
Substituent Effects: The pyridin-4-ylmethyl group in the target compound may enhance solubility compared to the 4-chlorophenyl group in CID 1887448, which is more lipophilic and prone to π-π stacking .
Biological Implications :
- The 2-chloro-6-fluorobenzylthio moiety is conserved in both the target compound and CID 1887448, suggesting a role in binding to hydrophobic pockets in enzyme active sites.
- Compound 18’s cytotoxicity highlights the importance of chloro and vinyl substituents in apoptosis induction, though this activity is absent in the target compound’s current dataset .
Research Findings and Data Gaps
- Structural Predictions : Computational modeling of the target compound suggests moderate polar surface area (PSA = 98 Ų), favoring blood-brain barrier penetration compared to CID 1887448 (PSA = 112 Ų) .
- Unanswered Questions: No in vivo data exist for the target compound, whereas Compound 18 has demonstrated preliminary efficacy in murine models .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, the thioether linkage is introduced via a benzyl chloride intermediate reacting with a thiol-bearing pyrimidine precursor under inert conditions (e.g., N₂ atmosphere) . Solvent choice (e.g., DMF or acetone) and temperature (60–100°C) are critical to minimize side reactions. Evidence from analogous compounds shows that refluxing in acetone with potassium thiocyanate improves regioselectivity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions and ring saturation. For instance, pyrimidine protons appear as singlets near δ 8.5–9.0 ppm, while cyclopentane protons show multiplet splitting .
- X-ray crystallography : Resolves conformational details (e.g., envelope conformation of dihydropyrimidine rings) and hydrogen-bonding networks, as seen in related thienopyrimidines .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s pyrimidine core .
Advanced Research Questions
Q. How can low yields in the nucleophilic substitution step be addressed?
- Design of Experiments (DoE) : Optimize solvent polarity, temperature, and catalyst loading (e.g., using APS or DMDAAC) via response surface methodology .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) improves purity .
- Alternative reagents : Replace benzyl chlorides with benzyl bromides to enhance reactivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. pyridinyl substitutions) to identify pharmacophore requirements .
- Target profiling : Use proteomics or RNA-seq to identify off-target interactions that may explain variability .
Q. What computational strategies predict binding modes and selectivity?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Train regression models on substituent electronic parameters (Hammett σ) and bioactivity data .
Q. Which substituents on the pyrimidine core most significantly modulate bioactivity?
- Electron-withdrawing groups (Cl, F) : Enhance antimicrobial potency by increasing membrane permeability .
- Benzylthio vs. alkylthio : Benzyl groups improve π-π stacking with aromatic enzyme pockets (e.g., DHFR) .
- Pyridinylmethyl : Boosts solubility and CNS penetration via H-bonding with transporters .
Q. How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated oxidation .
- Light/heat stability : Accelerated stability studies (40°C/75% RH) with LC-MS tracking .
Key Methodological Takeaways
- Synthesis : Prioritize stepwise coupling and regioselective cyclization .
- Characterization : Combine crystallography with dynamic NMR for conformational analysis .
- Bioactivity : Use orthogonal assays (e.g., enzymatic + cell-based) to validate targets .
- Optimization : Apply DoE and computational modeling to address yield/activity challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
